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Compound of Interest

Compound Name: LY2228820

Cat. No.: B7881755

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing
LY2228820, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in in
vitro angiogenesis assays.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in
both normal physiological functions and pathological conditions such as tumor growth and
metastasis.[1][2] The p38 MAPK signaling pathway plays a crucial role in mediating the effects
of various pro-angiogenic factors.[1][2][3] LY2228820 is a small molecule inhibitor that
selectively targets the p38a and p38[ isoforms of p38 MAPK, making it a valuable tool for
investigating the role of this pathway in angiogenesis and for evaluating its potential as an anti-
angiogenic therapeutic agent.[1][3][4][5]

Mechanism of Action

LY2228820 functions as an ATP-competitive inhibitor of p38a and p38p3 MAPK.[3][4][5] By
binding to the ATP-binding pocket of these kinases, it prevents their activation and subsequent
phosphorylation of downstream targets.[5][6] This inhibition disrupts the signaling cascade
initiated by pro-angiogenic stimuli such as vascular endothelial growth factor (VEGF), basic
fibroblast growth factor (bFGF), epidermal growth factor (EGF), and interleukin-6 (IL-6).[1][3]
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The downstream effects of LY2228820 treatment include the reduced expression and secretion
of pro-angiogenic cytokines and a decrease in endothelial cell migration and tube formation,
key events in the angiogenic process.[2][3][6]

Signaling Pathway

The p38 MAPK pathway is a central regulator of cellular responses to external stimuli. In the
context of angiogenesis, its inhibition by LY2228820 impacts several key downstream effectors.
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Caption: p38 MAPK signaling pathway in angiogenesis and its inhibition by LY2228820.
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Quantitative Data Summary

The following table summarizes the reported effects of LY2228820 on in vitro angiogenesis.

LY2228820
. . Observed
Assay Cell Type Stimulus Concentrati Reference
Effect
on
) Significant
Endothelial Human )
VEGF, bFGF, decrease in
Cord ECFCs/ 1uM [3]
EGF, IL-6 cord
Formation ADSCs )
formation
) Dramatic
Tumor-Driven  Human Tumor Cell _
- decrease in
Cord ECFCs/ Conditioned 1uM q [2][3]
cor
Formation ADSCs Media )
formation
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reduction in
] Various VEGF, bFGF,
Cytokine -
] Tumor Cell - Not specified EGF, IL-6, IL-  [2][3]
Secretion )
Lines 8, and
angiogenin
secretion
MK2 Anisomycin- Potent and
Phosphorylati  stimulated Anisomycin 9.8 nM selective [5]
on Hela cells inhibition
LPS/IFN-y-
TNF-a ) IC50=16.3 Potent
) stimulated LPS/IFN-y o [5]
Secretion nM inhibition
macrophages

Experimental Protocols
In Vitro Endothelial Cord Formation Assay

This protocol is adapted from studies investigating the effect of LY2228820 on growth factor

and tumor-driven angiogenesis.[3]
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Materials:

Human Endothelial Colony Forming Cells (ECFCs)

o Adipose-Derived Stem Cells (ADSCs)

e Co-culture medium (e.g., EGM-2)

e Growth factors: VEGF, bFGF, EGF (10 ng/mL), IL-6 (100 ng/mL)
e LY2228820 dimesylate (1 uM)

e DMSO (vehicle control)

o 96-well plates

o Matrigel™ or other basement membrane extract

o Formaldehyde (3.7%)

o Ethanol (70%)

Workflow:

Caption: Workflow for the in vitro endothelial cord formation assay.
Procedure:

o Plate Coating: Thaw Matrigel™ on ice and coat the wells of a 96-well plate according to the
manufacturer's instructions. Allow the gel to solidify at 37°C for at least 30 minutes.

o ADSC Seeding: Seed ADSCs onto the solidified Matrigel™ at a density that allows them to
form a sub-confluent monolayer.

o ECFC Seeding: After 4 hours, overseed the ADSCs with ECFCs.

o Treatment: Prepare co-culture medium containing the desired growth factors (VEGF, bFGF,
EGF, or IL-6) with either LY2228820 (1 uM) or an equivalent concentration of DMSO as a
vehicle control.
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e Incubation: Add the treatment medium to the wells and incubate the plate at 37°C in a
humidified incubator with 5% CO2 for 96 hours.

» Fixation: After the incubation period, carefully remove the medium and fix the cells by adding
3.7% formaldehyde for 10 minutes, followed by a 20-minute incubation with ice-cold 70%
ethanol.

e Imaging and Analysis: Acquire images of the endothelial cord networks using a microscope.
Quantify the extent of cord formation by measuring parameters such as total tube length,
number of junctions, and number of loops using appropriate image analysis software.

Cytokine Secretion Assay

This protocol outlines the steps to assess the effect of LY2228820 on the secretion of pro-
angiogenic cytokines from tumor cells.[3]

Materials:

Tumor cell line of interest

o Appropriate cell culture medium
o LY2228820

e DMSO (vehicle control)

o 6-well plates

o ELISA kits or multiplex cytokine assay system for desired cytokines (e.g., VEGF, bFGF, EGF,
IL-6, IL-8, angiogenin)

Procedure:

o Cell Seeding: Plate tumor cells in 6-well plates at a density that will result in a sub-confluent
monolayer after 24 hours.

o Treatment: After 24 hours, replace the medium with fresh medium containing either
LY2228820 at the desired concentration or DMSO.
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e Conditioned Medium Collection: Incubate the cells for 72 hours. Collect the conditioned
medium and centrifuge to remove cell debris.

o Cytokine Analysis: Analyze the levels of pro-angiogenic cytokines in the conditioned medium
using ELISA or a multiplex assay system according to the manufacturer's instructions.

» Data Normalization: Normalize the cytokine concentrations to the cell number in each well to
account for any effects of the treatment on cell proliferation.

Conclusion

LY2228820 is a valuable pharmacological tool for studying the role of the p38 MAPK pathway
In angiogenesis. The provided protocols for in vitro angiogenesis assays can be adapted to
investigate the anti-angiogenic potential of this compound in various experimental settings. The
significant reduction in endothelial cord formation and pro-angiogenic cytokine secretion upon
LY2228820 treatment highlights its potential as an anti-cancer therapeutic agent.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase,
reduces angiogenic endothelial cord formation in vitro and in vivo - PubMed
[pubmed.ncbi.nim.nih.gov]

2. aacrjournals.org [aacrjournals.org]

3. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase,
Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC
[pmc.ncbi.nlm.nih.gov]

4. phosphatase-inhibitor.com [phosphatase-inhibitor.com]

5. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK
with antitumor activity - PubMed [pubmed.ncbi.nim.nih.gov]

6. Facebook [cancer.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b7881755?utm_src=pdf-body
https://www.benchchem.com/product/b7881755?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23335506/
https://aacrjournals.org/mct/article/10/11_Supplement/A8/231749/Abstract-A8-LY2228820-dimesylate-a-p38-MAPK
https://pmc.ncbi.nlm.nih.gov/articles/PMC3585111/
https://www.benchchem.com/product/b7881755?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23335506/
https://pubmed.ncbi.nlm.nih.gov/23335506/
https://pubmed.ncbi.nlm.nih.gov/23335506/
https://aacrjournals.org/mct/article/10/11_Supplement/A8/231749/Abstract-A8-LY2228820-dimesylate-a-p38-MAPK
https://pmc.ncbi.nlm.nih.gov/articles/PMC3585111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3585111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3585111/
https://phosphatase-inhibitor.com/index.php?g=Wap&m=Article&a=detail&id=41
https://pubmed.ncbi.nlm.nih.gov/24356814/
https://pubmed.ncbi.nlm.nih.gov/24356814/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/ralimetinib-mesylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7881755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols for LY2228820 in In
Vitro Angiogenesis Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7881755#ly2228820-treatment-for-in-vitro-
angiogenesis-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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